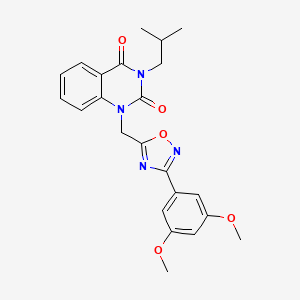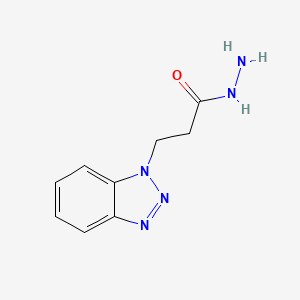![molecular formula C14H18ClNO3S2 B2935437 8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351613-53-0](/img/structure/B2935437.png)
8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H18ClNO3S2 and its molecular weight is 347.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4It’s structurally similar to a class of compounds known as necroptosis inhibitors . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . The core components of the necroptosis signaling pathway are Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase .
Mode of Action
Based on its structural similarity to necroptosis inhibitors, it may interact with the necroptosis signaling pathway . Molecular docking analysis suggests that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Pharmacokinetics
The pharmacokinetic properties of 8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have shown good pharmacokinetic properties in preclinical species .
Result of Action
Similar compounds have shown inhibitory activity against certain types of fungi .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c15-13-4-2-1-3-12(13)11-21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQGRMBMJLDZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)
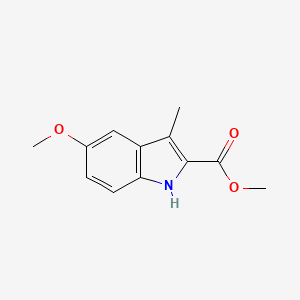
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)
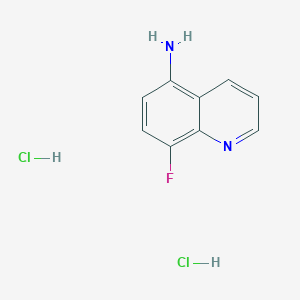
![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)
![N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2935360.png)
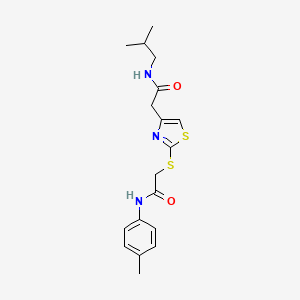
![8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2935363.png)
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2935369.png)
![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)
